Veratrole chemical properties and molecular structure
Veratrole chemical properties and molecular structure
An In-depth Technical Guide to the Chemical Properties and Molecular Structure of Veratrole
Introduction
Veratrole, systematically known as 1,2-dimethoxybenzene, is an organic aromatic compound with the chemical formula C₈H₁₀O₂.[1][2][3][4][5] It is the dimethyl ether derivative of pyrocatechol.[3][4][5] This colorless liquid or crystalline solid possesses a pleasant, sweet, vanilla-like odor.[4][6] Veratrole is found naturally in some plants and is an insect attractant.[4][5][7] Due to its electron-rich aromatic ring, it serves as a versatile building block in organic synthesis for pharmaceuticals, fragrances, and other fine chemicals.[3][4][8] It is relatively electron-rich and readily undergoes electrophilic substitution reactions.[3][4][5]
Molecular Structure
The molecular structure of veratrole consists of a benzene (B151609) ring substituted with two methoxy (B1213986) groups (-OCH₃) at adjacent (ortho) positions.[2] X-ray crystallography studies have revealed that in the solid state, the methoxy groups are in a trans conformation relative to each other and are slightly twisted out of the plane of the benzene ring by -5.0 and +8.6 degrees.[9]
The structure and electronic properties of veratrole have been extensively studied using various analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV/Vis) spectroscopy, as well as computational methods like Density Functional Theory (DFT).[10][11]
Physicochemical Properties
Veratrole is a white crystalline solid or a colorless liquid at room temperature, with its melting point being close to ambient temperature.[2][4][12] It is slightly soluble in water but soluble in many organic solvents such as alcohol, diethyl ether, and acetone.[1][4][6]
| Property | Value | References |
| Molecular Formula | C₈H₁₀O₂ | [1][2][4][6][12] |
| Molecular Weight | 138.16 g/mol | [2][4][6][12] |
| Melting Point | 15 - 23 °C | [1][2][4][6] |
| Boiling Point | 206 - 207 °C (at 760 mmHg) | [1][2][4][6][12] |
| Density | 1.084 g/mL at 25 °C | [1][4][12] |
| Refractive Index (n²⁰/D) | 1.533 - 1.536 | [1][2][4] |
| Flash Point | 87 °C (189 °F) | [1][4] |
| Vapor Pressure | 0.47 - 0.63 hPa at 25 °C | [2][4][6] |
| Water Solubility | Slightly soluble (6.69 g/L) | [1][3][4][6] |
| LogP | 1.60 - 2.22 | [2][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of veratrole.
| Spectroscopy | Data | References |
| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 6.89 (m, 4H, Ar-H), 3.86 (s, 6H, 2x -OCH₃) | [2] |
| ¹³C NMR (25.16 MHz, CDCl₃) | δ (ppm): 149.17, 120.90, 111.54, 55.75 | [2] |
| IR Spectroscopy | Key absorptions for C-O stretching and aromatic C-H bending. | [10][11][13][14] |
| UV-Vis Spectroscopy | Absorption bands related to π→π* transitions of the aromatic ring. | [11][13][15] |
Reactivity and Synthetic Applications
The two methoxy groups on the benzene ring are electron-donating, which activates the ring towards electrophilic aromatic substitution.[10] This makes veratrole a valuable precursor in the synthesis of more complex molecules.
Key Reactions:
-
Bromination: Veratrole can be easily brominated with N-bromosuccinimide (NBS) to yield 4-bromoveratrole.[4][5]
-
Formylation (Vilsmeier-Haack Reaction): It reacts with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to produce veratraldehyde (3,4-dimethoxybenzaldehyde), an important intermediate in the pharmaceutical and fragrance industries.[8]
-
Demethylation: Veratrole can be demethylated by certain enzymes, such as cytochrome P-450 found in Streptomyces setonii.[7]
Experimental Protocols
Synthesis of Veratrole via Methylation of Catechol
A common laboratory and industrial method for preparing veratrole is the methylation of catechol.
Methodology: This protocol is based on a high-yield synthesis using dimethyl carbonate as a methylating agent.[10][16][17]
-
Charging the Reactor: In a three-necked flask equipped with a stirrer, add an aqueous solution, followed by catechol and dimethyl carbonate at a temperature of 0-5 °C.[16][17]
-
Catalyst Addition: Add the catalyst, benzyltrimethylammonium chloride, to the mixture while stirring.[16][17]
-
pH Control: Add a base (e.g., liquid caustic soda) dropwise to maintain the reaction system's pH between 8 and 9.[16][17]
-
Gradient Heating: Gradually heat the mixture to 100 °C in stages. For instance, heat to 40°C and hold, then to 75°C and hold, and finally to 100°C.[17]
-
Reflux: Once at 100 °C, continue heating to reflux the mixture.[16][17]
-
Workup: After the reflux is complete, allow the mixture to stand and separate into layers. Remove the lower aqueous layer. Wash the remaining oil phase with a base solution to obtain crude veratrole.[16][17]
-
Purification: Purify the crude product by vacuum distillation to obtain pure veratrole.[16][17] This method can achieve yields exceeding 99%.[10]
Synthesis of Veratraldehyde from Veratrole (Vilsmeier-Haack Reaction)
This protocol describes the formylation of veratrole to produce 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde).[8]
Methodology:
-
Vilsmeier Reagent Formation: In a suitable reaction vessel, cool N,N-dimethylformamide (DMF) and slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature at or below 18°C. This forms the Vilsmeier reagent.[8]
-
Reaction with Veratrole: Add veratrole dropwise to the Vilsmeier reagent, keeping the temperature between 10-20°C. After the addition, heat the mixture to 85-95°C and maintain for several hours until the consumption of veratrole is complete (monitored by GC or TLC).[8]
-
Hydrolysis: Cool the reaction mixture to 60°C and slowly transfer it into a mixture of ice and water to hydrolyze the intermediate.[8]
-
Extraction: Add a solvent like 1,2-dichloroethane (B1671644) and stir. Allow the layers to separate and collect the organic layer.[8]
-
Purification: Remove the solvent by distillation. The crude product can then be purified by distillation to yield veratraldehyde.[8]
Spectroscopic Characterization Protocol (General)
Objective: To confirm the identity and purity of a synthesized veratrole sample.
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small sample (5-10 mg) of veratrole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[2]
-
Acquire ¹H and ¹³C NMR spectra using an NMR spectrometer.
-
Compare the obtained chemical shifts, integration, and multiplicity with reference spectra to confirm the structure.[2][11]
-
-
Infrared (IR) Spectroscopy:
-
Place a drop of liquid veratrole between two KBr plates (for liquid samples) or mix a solid sample with KBr powder and press it into a pellet.
-
Obtain the IR spectrum using an FT-IR spectrometer.
-
Identify characteristic peaks for aromatic C-H, C=C, and C-O bonds to confirm functional groups.[14]
-
-
UV-Visible Spectroscopy:
-
Prepare a dilute solution of veratrole in a suitable UV-transparent solvent (e.g., ethanol (B145695) or hexane).
-
Record the UV-Vis spectrum in a quartz cuvette.
-
Observe the absorption maxima (λₘₐₓ) corresponding to the electronic transitions of the aromatic system.[11]
-
References
- 1. Veratrole [chembk.com]
- 2. Veratrole | C8H10O2 | CID 7043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 1,2-Dimethoxybenzene (HMDB0032139) [hmdb.ca]
- 4. 1,2-Dimethoxybenzene | 91-16-7 [chemicalbook.com]
- 5. 1,2-Dimethoxybenzene - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Solid-state structure of 1,2-dimethoxybenzene (veratrole) and related methoxybenzenes. X-Ray crystallography and 13C nuclear magnetic resonance tensor analysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Veratrole | 91-16-7 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Veratrole [drugfuture.com]
- 13. Benzene, 1,2-dimethoxy- [webbook.nist.gov]
- 14. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 15. researchgate.net [researchgate.net]
- 16. CN106518631A - Preparing method for veratrole - Google Patents [patents.google.com]
- 17. CN106518631B - A kind of preparation method of veratrole - Google Patents [patents.google.com]
